(1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
CAS No.: 38235-58-4
Cat. No.: VC13341351
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38235-58-4 |
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Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | (1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |
Standard InChI | InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1 |
Standard InChI Key | OMDMTHRBGUBUCO-DTWKUNHWSA-N |
Isomeric SMILES | CC1=CC[C@@H](C[C@H]1O)C(C)(C)O |
SMILES | CC1=CCC(CC1O)C(C)(C)O |
Canonical SMILES | CC1=CCC(CC1O)C(C)(C)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemistry
The systematic IUPAC name, (1S-trans)-5-hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol, reflects its cyclohexene backbone substituted with hydroxyl (-OH), methanol (-CHOH), and methyl (-CH) groups. The stereochemical designation "(1S-trans)" indicates the spatial arrangement of substituents at the first carbon (S configuration) and the trans relationship between the hydroxyl and methanol groups across the cyclohexene ring . This stereochemistry critically influences its biological activity and physical behavior, distinguishing it from its cis counterpart, cis-sobrerol (CAS 54164-89-5) .
Molecular and Structural Data
The compound’s molecular structure comprises a six-membered cyclohexene ring with:
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A hydroxyl group at position 5,
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A methanol group at position 1,
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Three methyl groups at positions 1 (two methyls, denoted "alpha,alpha") and 4.
Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 170.249 g/mol | |
Exact mass | 170.131 g/mol | |
LogP (partition coefficient) | 1.16 (cis isomer) |
The trans configuration confers distinct polarity and solubility compared to the cis isomer, as evidenced by differences in chromatographic retention times .
Synthesis and Isolation
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for isolating trans-sobrerol from complex mixtures. The Newcrom R1 column, a low-silanol-activity stationary phase, achieves baseline separation using a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid to avoid ion suppression . This method is scalable for preparative isolation of impurities and pharmacokinetic studies, underscoring its utility in pharmaceutical quality control.
Stereochemical Considerations
The synthesis of trans-sobrerol typically involves stereoselective oxidation or reduction of precursor terpenes. Its cis isomer, cis-sobrerol, is often a byproduct, necessitating precise chromatographic resolution . The trans isomer’s boiling point (543.7 K or 270.55°C) closely mirrors that of the cis form (270.5°C) , highlighting the challenge of distillation-based purification.
Physicochemical Properties
Thermodynamic Parameters
Trans-sobrerol exhibits moderate volatility, with a vapor pressure of mmHg at 25°C (extrapolated from cis isomer data) . Its density () and refractive index () align with typical monoterpenoids. The flash point of 120.9°C classifies it as combustible, requiring careful handling.
Solubility and Partitioning
With a logP of 1.16 , trans-sobrerol demonstrates moderate lipophilicity, favoring solubility in organic solvents like acetonitrile and methanol. Aqueous solubility is enhanced by its hydroxyl and methanol groups, facilitating formulation in polar media.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for the trans isomer is limited, its cis counterpart exhibits characteristic peaks in -NMR:
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δ 1.20 ppm (singlet, two methyl groups),
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δ 1.70 ppm (multiplet, cyclohexene protons),
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δ 4.10 ppm (broad singlet, hydroxyl) .
The trans configuration is expected to alter coupling constants and chemical shifts due to differing spatial arrangements.
Infrared (IR) Spectroscopy
IR spectra of related sobrerol isomers show prominent O-H stretches (~3400 cm), C-O stretches (~1050 cm), and C=C vibrations (~1650 cm) . These features confirm the presence of hydroxyl, ether, and alkene functional groups.
Applications and Pharmacological Relevance
Pharmaceutical Intermediates
Trans-sobrerol serves as a precursor in synthesizing bioactive terpenoids and cannabinoid analogs. Its structural similarity to p-menth-6-ene-2,8-diol suggests potential as an expectorant or mucolytic agent, though clinical data remains sparse.
Analytical Reference Standards
As a certified reference material (CRM), trans-sobrerol aids in forensic and pharmacokinetic analyses. Its HPLC separation protocol is critical for quantifying impurities in drug formulations, ensuring regulatory compliance.
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